molecular formula C18H14Cl2N2S B2770601 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole CAS No. 1207020-19-6

2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole

Cat. No. B2770601
CAS RN: 1207020-19-6
M. Wt: 361.28
InChI Key: UZAIJGKESLQGNB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and various substituents . The electron-donating and withdrawing properties of these substituents would likely have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and withdrawing properties of the substituents, as well as the presence of the imidazole ring . The allylthio group could potentially undergo reactions involving the sulfur atom or the carbon-carbon double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water . The dichlorophenyl group could potentially make the compound somewhat more polar .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study on novel 2-(chromon-3-yl)imidazole derivatives, including compounds with structural similarities to 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole, revealed their potential as antimicrobial agents. These compounds were synthesized and evaluated for their in vitro antimicrobial activity against various pathogenic bacterial and fungal strains. Specifically, compounds with electron-withdrawing substituents demonstrated significant inhibitory activity, showcasing the relevance of such structures in developing antimicrobial agents (Sharma et al., 2017).

Structural Analysis and Drug Design

The structural analysis of 1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole highlighted its conformation, with phenyl rings almost perpendicular to the imidazole ring. Such structural insights are crucial for understanding the interaction mechanisms of these compounds with biological targets, aiding in the design of more effective drugs (Song & Shin, 1998).

Synthesis and Characterization

Research on the synthesis of novel imidazole derivatives, including those with allyl groups, has focused on developing efficient methods for their preparation. These studies not only provide new compounds for potential applications but also offer insights into the chemical properties and reactivity of these molecules, which are essential for their application in various scientific fields (Abbasi Shiran et al., 2013).

Corrosion Inhibition

Imidazole derivatives, including those structurally related to 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole, have been studied for their corrosion inhibition properties. A specific investigation into the adsorption and inhibition efficiency of two imidazole derivatives on mild steel in sulfuric acid medium revealed high inhibition efficiency, demonstrating the potential of these compounds in industrial applications related to corrosion protection (Ouakki et al., 2019).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its physical properties, reactivity, and biological activity . It could potentially be of interest in various areas of research, including medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2S/c1-2-10-23-18-21-12-17(13-8-9-15(19)16(20)11-13)22(18)14-6-4-3-5-7-14/h2-9,11-12H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAIJGKESLQGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole

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